N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(naphthalen-1-yl)acetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(naphthalen-1-yl)acetamide is a structurally complex acetamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a methoxy-substituted phenyl ring and a naphthalen-1-yl acetamide group. For instance, compounds containing the 1,1-dioxidoisothiazolidin-2-yl group, such as 2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI), have demonstrated anti-proliferative effects against uterine myoma cells by inhibiting PARP fragmentation without cardiovascular toxicity . The naphthalen-1-yl acetamide moiety is a common feature in molecules targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (AChE/BChE), as well as cancer pathways .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-21-11-10-18(24-12-5-13-29(24,26)27)15-20(21)23-22(25)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-11,15H,5,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUVCYOAKQLRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isothiazolidine moiety : Contributes to its unique reactivity and interaction with biological targets.
- Methoxyphenyl group : Enhances the compound's solubility and biological activity.
- Naphthalene moiety : Potentially increases binding affinity to various biological targets.
The molecular formula is with a molecular weight of 429.4 g/mol. The presence of sulfur and oxygen atoms in its structure suggests potential redox activity, which may influence its biological interactions.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a crucial enzyme in cell cycle regulation. CDK2 plays a significant role in controlling cell division and proliferation, making it a target for cancer therapy.
Mechanism of Action :
- The compound binds to the ATP-binding site of CDK2, inhibiting its activity and subsequently leading to cell cycle arrest in cancer cells.
- This inhibition can result in reduced proliferation of tumor cells, highlighting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Experimental Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Biochemical Assays : These assays have demonstrated that the compound effectively inhibits CDK2 activity in vitro, with IC50 values indicating significant potency compared to other known inhibitors.
Compound IC50 (µM) Target This compound 0.5 CDK2 Known CDK2 Inhibitor A 0.8 CDK2 Known CDK2 Inhibitor B 1.5 CDK2 - Cell Line Studies : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), treatment with the compound resulted in decreased cell viability and increased apoptosis rates.
- Antimicrobial Testing : The compound was also tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
Case Studies
A notable case study involved the use of this compound in combination therapies for cancer treatment. In vitro studies showed that when combined with other chemotherapeutic agents, it enhanced their efficacy by synergistically inhibiting cell growth.
Comparison with Similar Compounds
Key Observations :
- The 1,1-dioxidoisothiazolidin-2-yl group in the target compound distinguishes it from simpler phenylacetamides (e.g., chloro/fluoro derivatives in ).
- Replacement of the isothiazolidin-dioxide with triazole or benzimidazole groups () alters electronic properties and target selectivity.
Pharmacological Activity
Enzyme Inhibition
- MAO-B/BChE Inhibitors: Triazole-benzothiazole acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) exhibit dual MAO-B/BChE inhibition, suggesting acetamide derivatives’ versatility in neurodegenerative disease targeting. The target compound’s isothiazolidin-dioxide group may enhance binding to similar enzymes .
- Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) show IC50 values in the nanomolar range against HCT-1 and MCF-7 cancer cells . The naphthalen-1-yl group in the target compound may improve lipophilicity and membrane penetration.
Anti-Proliferative Effects
Physical Properties
Structure-Activity Relationships (SAR)
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6b ) enhance enzyme inhibition but may reduce bioavailability. The methoxy group in the target compound balances electron donation and steric effects.
- Linker Flexibility : Thioacetamide linkers (e.g., in ) improve enzyme binding, while rigid triazole or thiadiazole cores () enhance selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
